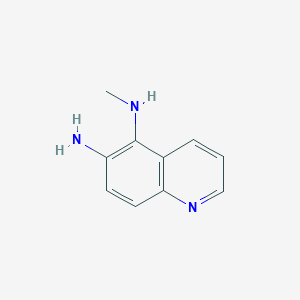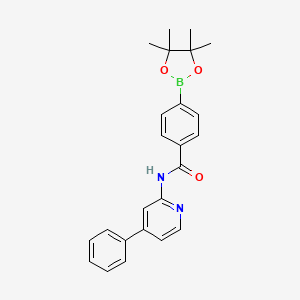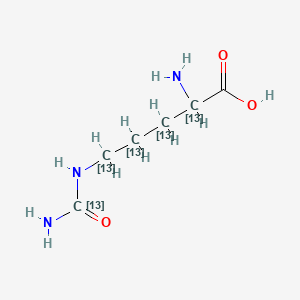
Bendamustine 3-Hydroxyprop-2-yl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bendamustine 3-Hydroxyprop-2-yl Ester is a derivative of the well-known anticancer drug Bendamustine Hydrochloride. This compound is an esterified form of Bendamustine, which has shown increased cytotoxicity against various cancer cell lines compared to its parent compound . Bendamustine itself is an alkylating agent used primarily in the treatment of hematologic malignancies such as non-Hodgkin lymphoma, chronic lymphocytic leukemia, and multiple myeloma .
Vorbereitungsmethoden
The synthesis of Bendamustine 3-Hydroxyprop-2-yl Ester involves esterification of Bendamustine with 3-hydroxyprop-2-yl alcohol. The reaction typically requires an acid catalyst and is conducted under controlled temperature conditions to ensure high yield and purity. Industrial production methods focus on optimizing reaction conditions to achieve a purity of ≥99%, making the process economical and viable for large-scale production .
Analyse Chemischer Reaktionen
Bendamustine 3-Hydroxyprop-2-yl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Bendamustine 3-Hydroxyprop-2-yl Ester has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Industry: The compound is used in the development of new anticancer drugs and formulations.
Wirkmechanismus
Bendamustine 3-Hydroxyprop-2-yl Ester exerts its effects through alkylation, forming covalent bonds with DNA. This leads to intra- and inter-strand crosslinks, resulting in DNA damage and cell death. The compound targets rapidly dividing cancer cells, causing apoptosis through both apoptotic and non-apoptotic pathways . The esterified form enhances cellular uptake and accumulation, increasing its cytotoxicity compared to the parent compound .
Vergleich Mit ähnlichen Verbindungen
Bendamustine 3-Hydroxyprop-2-yl Ester is compared with other esters of Bendamustine, such as pyrrolidinoethyl ester and other alkylating agents like cyclophosphamide and melphalan. Its uniqueness lies in its higher cytotoxicity and selective targeting of cancer cells . Similar compounds include:
Pyrrolidinoethyl Ester of Bendamustine: Shows high enrichment in tumor cells.
Cyclophosphamide: Another alkylating agent used in cancer treatment.
Melphalan: An alkylating agent with a different mechanism of action.
Eigenschaften
Molekularformel |
C19H27Cl2N3O3 |
|---|---|
Molekulargewicht |
416.3 g/mol |
IUPAC-Name |
1-hydroxypropan-2-yl 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate |
InChI |
InChI=1S/C19H27Cl2N3O3/c1-14(13-25)27-19(26)5-3-4-18-22-16-12-15(6-7-17(16)23(18)2)24(10-8-20)11-9-21/h6-7,12,14,25H,3-5,8-11,13H2,1-2H3 |
InChI-Schlüssel |
GLUFCJDGCAYLDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)OC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


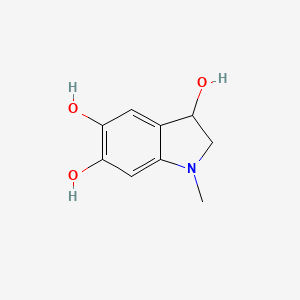

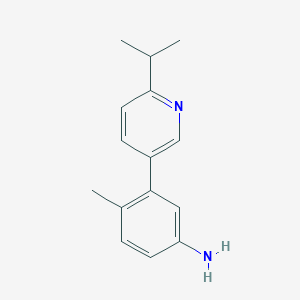
![1,3-thiazol-5-ylmethyl N-[5-amino-3-[tert-butyl(dimethyl)silyl]oxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13843048.png)

![(S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one(Vilanterol impurity)](/img/structure/B13843065.png)
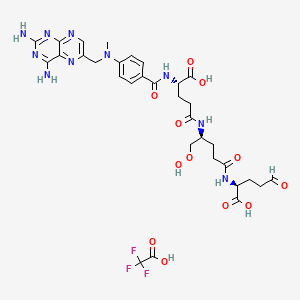
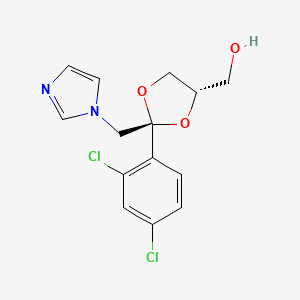


![4-[5-[ethyl(methyl)amino]-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13843093.png)
